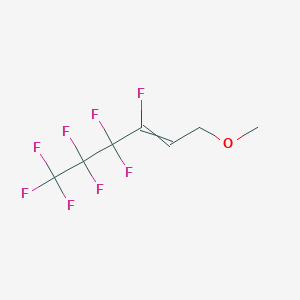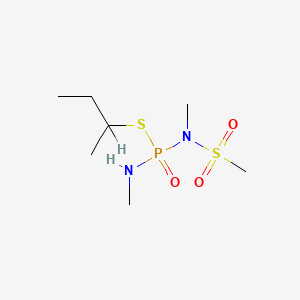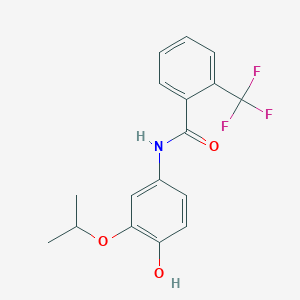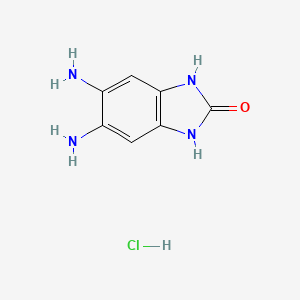![molecular formula C16H29ClOSn B14357907 Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane CAS No. 92979-48-1](/img/structure/B14357907.png)
Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to butyl groups, a chlorine atom, and an oct-7-en-5-yn-4-yl group. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane typically involves the reaction of dibutyltin dichloride with an appropriate alkyne or alkene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the substitution of the chlorine atom with the desired organic group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions may lead to the formation of organotin hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium alkoxides or amines are employed under mild conditions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its organotin moiety allows it to interact with cellular membranes, potentially disrupting normal cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin dichloride: A precursor in the synthesis of various organotin compounds.
Dibutyltin oxide: Known for its use in catalysis and materials science.
Dibutyltin diacetate: Used in organic synthesis and as a stabilizer in PVC production.
Uniqueness
Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane is unique due to its specific structure, which combines the properties of organotin compounds with the reactivity of alkyne and alkene groups. This unique combination allows for diverse applications and reactivity profiles not commonly found in other organotin compounds.
Propiedades
Número CAS |
92979-48-1 |
|---|---|
Fórmula molecular |
C16H29ClOSn |
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
dibutyl-chloro-oct-7-en-5-yn-4-yloxystannane |
InChI |
InChI=1S/C8H11O.2C4H9.ClH.Sn/c1-3-5-7-8(9)6-4-2;2*1-3-4-2;;/h3,8H,1,4,6H2,2H3;2*1,3-4H2,2H3;1H;/q-1;;;;+2/p-1 |
Clave InChI |
AHAOVDDEJIMTAC-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(OC(CCC)C#CC=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14357829.png)



![2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B14357869.png)



![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)

![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)



